molecular formula C18H23NO3 B13464485 Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13464485
M. Wt: 301.4 g/mol
InChI Key: IRSFPYBYZHYVBP-UHFFFAOYSA-N
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Description

Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure This compound is notable for its unique arrangement of functional groups, which include a cyclopropyl ring, a hydroxymethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cycloaddition reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, facilitated by organocatalysis . This method allows for the enantioselective formation of the bicyclic core under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.

Scientific Research Applications

Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Contains a bicyclic structure similar to the target compound.

    Sordarins: Feature a bicyclic core and exhibit bioactive properties.

    α-Santalol and β-Santalol: Natural products with a bicyclic framework.

Uniqueness

Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[311]heptane-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical reactivity

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C18H23NO3/c20-13-17-9-18(10-17,15-6-7-15)12-19(11-17)16(21)22-8-14-4-2-1-3-5-14/h1-5,15,20H,6-13H2

InChI Key

IRSFPYBYZHYVBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C23CC(C2)(CN(C3)C(=O)OCC4=CC=CC=C4)CO

Origin of Product

United States

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